molecular formula C22H16N2 B12604781 4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile CAS No. 877775-86-5

4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile

Cat. No.: B12604781
CAS No.: 877775-86-5
M. Wt: 308.4 g/mol
InChI Key: KPWRNGQRJXSRBI-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is an organic compound with the molecular formula C22H14N2 It is characterized by the presence of two benzonitrile groups attached to a central 1,3-phenylenebis(methylene) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile typically involves the reaction of 1,3-bis(bromomethyl)benzene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The benzonitrile groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitrile derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile involves its interaction with various molecular targets. The benzonitrile groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and processes, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[1,4-Phenylenebis(methylene)]dibenzonitrile: Similar structure but with a different central phenylenebis(methylene) moiety.

    4,4’-[1,3-Phenylenebis(oxy)]dibenzonitrile: Contains an oxygen atom in the central linkage.

    4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]dibenzonitrile: Features an ethene linkage instead of methylene.

Uniqueness

4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is unique due to its specific 1,3-phenylenebis(methylene) linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

877775-86-5

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[[3-[(4-cyanophenyl)methyl]phenyl]methyl]benzonitrile

InChI

InChI=1S/C22H16N2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14H,12-13H2

InChI Key

KPWRNGQRJXSRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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